LRRK2 inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la kinase 2 à répétition riche en leucine 1 est un inhibiteur sélectif ciblant l'enzyme kinase 2 à répétition riche en leucine. Cette enzyme est une cible médicamenteuse importante pour la maladie de Parkinson en raison de son rôle dans diverses voies de signalisation cellulaire, notamment la ciliogenèse, la mitophagie, l'autophagie et l'homéostasie mitochondriale . Les mutations de la kinase 2 à répétition riche en leucine sont les principales causes génétiques de la maladie de Parkinson à début tardif, familiale et sporadique .

Applications De Recherche Scientifique

Leucine-rich repeat kinase 2 inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for LRRK2 inhibitor 1 involve larger, longer trials to test the efficacy and safety of LRRK2 inhibition in PD . Denali recently started a phase IIb trial of BIIB122 (DNL151), another oral LRRK2 kinase inhibitor under co-development with Biogen, in this indication . If successful, this could open the door for more therapeutic development in this area .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'inhibiteur de la kinase 2 à répétition riche en leucine 1 peut être synthétisé par une série de réactions chimiques impliquant la formation d'échafaudages de benzodiazépine. Une méthode implique l'utilisation d'un échange tritium/hydrogène à l'aide du catalyseur de Crabtree pour préparer l'[3H]Inhibiteur de la kinase 2 à répétition riche en leucine 1 avec une pureté radiochimique élevée .

Méthodes de production industrielle : Les méthodes de production industrielle de l'inhibiteur de la kinase 2 à répétition riche en leucine 1 ne sont pas largement documentées. La synthèse implique généralement des techniques de synthèse organique standard, notamment l'utilisation de catalyseurs et de réactifs spécifiques pour obtenir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de la kinase 2 à répétition riche en leucine 1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son activité inhibitrice.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées pour assurer les transformations chimiques souhaitées.

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'inhibiteur de la kinase 2 à répétition riche en leucine 1 ayant une activité inhibitrice améliorée contre l'enzyme kinase 2 à répétition riche en leucine.

4. Applications de la recherche scientifique

L'inhibiteur de la kinase 2 à répétition riche en leucine 1 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

L'inhibiteur de la kinase 2 à répétition riche en leucine 1 exerce ses effets en se liant au site de liaison à l'ATP de l'enzyme kinase 2 à répétition riche en leucine, inhibant ainsi son activité kinase . Cette inhibition empêche la phosphorylation des substrats en aval, qui sont impliqués dans divers processus cellulaires tels que le trafic membranaire et la fonction lysosomale . Les cibles moléculaires et les voies impliquées comprennent la régulation de l'autophagie et de l'homéostasie mitochondriale, qui sont cruciales pour la santé neuronale .

Comparaison Avec Des Composés Similaires

L'inhibiteur de la kinase 2 à répétition riche en leucine 1 est unique par rapport à d'autres composés similaires en raison de sa forte sélectivité et de sa puissance dans l'inhibition de l'activité de la kinase 2 à répétition riche en leucine. Les composés similaires comprennent :

GNE-7915 : Un autre inhibiteur de kinase de type I ciblant la kinase 2 à répétition riche en leucine.

Rebastinib, Ponatinib et GZD-824 : Des inhibiteurs de kinase de type II qui se lient à la kinase 2 à répétition riche en leucine dans des conformations inactives.

DNL201 et DNL151 : Des inhibiteurs oraux actuellement en essais cliniques pour la maladie de Parkinson.

Ces composés diffèrent par leurs modes de liaison, leur sélectivité et leur puissance, faisant de l'inhibiteur de la kinase 2 à répétition riche en leucine 1 un outil précieux pour étudier et potentiellement traiter la maladie de Parkinson.

Propriétés

IUPAC Name |

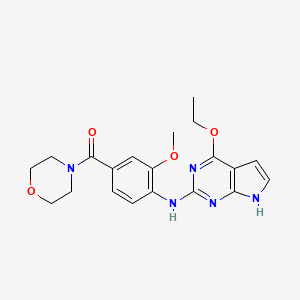

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOCUYGSZUQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)